(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) groupThe final step involves the formation of the propanoic acid moiety through a series of oxidation and reduction reactions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the Boc protecting group with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the carboxylic acid group can yield an alcohol .
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in preventing unwanted reactions during synthesis, allowing for selective modification of the compound. The methoxybenzyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
®-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid is unique due to the presence of the methoxy group, which can undergo specific reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C16H23NO5 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2R)-2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
RZILVXJBADJFIP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
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